

2-tert-butyl-1H-benzo[d]imidazole chemical and physical properties

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Compound of Interest

Compound Name: 2-tert-butyl-1H-benzo[d]imidazole

Cat. No.: B189439

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An In-depth Technical Guide to 2-tert-butyl-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound featuring a benzimidazole core substituted with a tert-butyl group at the 2-position. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. The incorporation of a bulky tert-butyl group can significantly influence the molecule's steric and electronic properties, potentially modulating its binding affinity to biological targets and its metabolic stability. This technical guide provides a comprehensive overview of the known chemical and physical properties of **2-tert-butyl-1H-benzo[d]imidazole**, along with general methodologies for its synthesis and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-tert-butyl-1H-benzo[d]imidazole** is presented below. It is important to note that while some data is available from chemical suppliers, experimentally verified data in peer-reviewed literature is limited.

Property	Value
IUPAC Name	2-tert-butyl-1H-benzo[d]imidazole
CAS Number	24425-13-6
Molecular Formula	C ₁₁ H ₁₄ N ₂
Molecular Weight	174.25 g/mol
Boiling Point	340.4 °C at 760 mmHg
Melting Point	320 °C (Note: This value appears unusually high and may require experimental verification)
Appearance	Expected to be a solid at room temperature
Solubility	Data not readily available, but likely soluble in organic solvents like ethanol, DMSO, and DMF.

Synthesis

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of **2-tert-butyl-1H-benzo[d]imidazole**, pivalic acid (2,2-dimethylpropanoic acid) would be the appropriate carboxylic acid.

General Experimental Protocol: Phillips Condensation

This protocol describes a general method for the synthesis of 2-alkyl-benzimidazoles, which can be adapted for **2-tert-butyl-1H-benzo[d]imidazole**.

Materials:

- o-Phenylenediamine
- Pivalic acid
- 4M Hydrochloric acid or Polyphosphoric acid (PPA)
- Sodium hydroxide or Ammonium hydroxide solution

- Ethanol or other suitable recrystallization solvent

Procedure:

- A mixture of o-phenylenediamine (1.0 equivalent) and pivalic acid (1.1-1.5 equivalents) is heated in the presence of a condensing agent such as 4M hydrochloric acid or polyphosphoric acid.
- The reaction mixture is heated at a temperature typically ranging from 100 to 180 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a base, such as a sodium hydroxide or ammonium hydroxide solution, until a precipitate is formed.
- The crude product is collected by filtration, washed with water, and dried.
- Purification of the crude product is typically achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure **2-tert-butyl-1H-benzo[d]imidazole**.



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General workflow for the synthesis of **2-tert-butyl-1H-benzo[d]imidazole**.

Spectroscopic Characterization

While experimental spectra for **2-tert-butyl-1H-benzo[d]imidazole** are not readily available in the public domain, predicted data based on the analysis of structurally related compounds can provide valuable insights for its characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the N-H proton of the imidazole ring, and the aliphatic protons of the tert-butyl group.

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~12.3	Singlet (broad)	1H	N-H
~7.5 - 7.7	Multiplet	2H	Aromatic H
~7.1 - 7.3	Multiplet	2H	Aromatic H
~1.4	Singlet	9H	-C(CH ₃) ₃

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the fusion of the imidazole ring, while the aliphatic carbons of the tert-butyl group will appear in the upfield region.

Chemical Shift (δ , ppm)	Assignment
~158	C2 (imidazole ring)
~140, ~135	Quaternary aromatic carbons
~122, ~115	Tertiary aromatic carbons
~32	Quaternary tert-butyl carbon
~30	Methyl carbons of tert-butyl

Infrared (IR) Spectroscopy

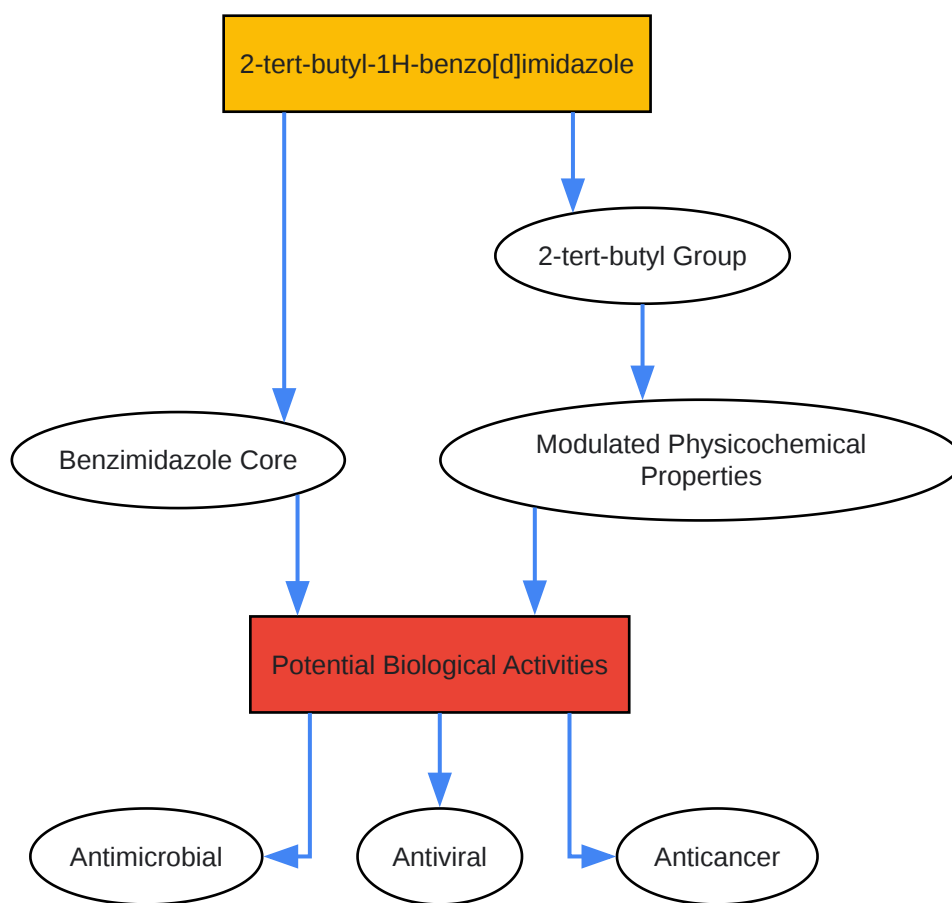
The IR spectrum of **2-tert-butyl-1H-benzo[d]imidazole** is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~3400-3200 (broad)	N-H stretching
~3100-3000	Aromatic C-H stretching
~2970-2870	Aliphatic C-H stretching (tert-butyl)
~1620-1580	C=N and C=C stretching (aromatic rings)
~1470-1450	C-H bending (tert-butyl)

Potential Biological and Pharmacological Activities

The benzimidazole core is a key feature in numerous drugs with a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The specific pharmacological profile of **2-tert-butyl-1H-benzo[d]imidazole** has not been extensively reported in the literature. However, based on the activities of other 2-substituted benzimidazoles, it can be hypothesized that this compound may exhibit some of these properties. The tert-butyl group may enhance lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Further research is required to elucidate the specific biological targets and potential therapeutic applications of **2-tert-butyl-1H-benzo[d]imidazole**.



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Logical relationship of structure to potential activities.

Safety and Handling

Detailed toxicology data for **2-tert-butyl-1H-benzo[d]imidazole** is not available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-tert-butyl-1H-benzo[d]imidazole is a compound of interest due to its benzimidazole core structure. This guide has summarized the currently available information on its chemical and physical properties, along with a general synthetic approach. The lack of extensive experimental data highlights the need for further research to fully characterize this molecule.

and explore its potential pharmacological activities. Such studies would be valuable for the drug discovery and development community.

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